molecular formula C21H19ClN2O3 B11343917 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11343917
M. Wt: 382.8 g/mol
InChI Key: OCONGYFTUJXKPD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved through the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Coupling with 4-methoxybenzylamine: The intermediate 4-chlorophenoxyacetic acid is then reacted with 4-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Introduction of the pyridin-2-yl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
  • 2-(4-Chlorophenoxy)-2-methylpropanoic acid

Uniqueness

2-(4-Chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19ClN2O3/c1-26-18-9-5-16(6-10-18)14-24(20-4-2-3-13-23-20)21(25)15-27-19-11-7-17(22)8-12-19/h2-13H,14-15H2,1H3

InChI Key

OCONGYFTUJXKPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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